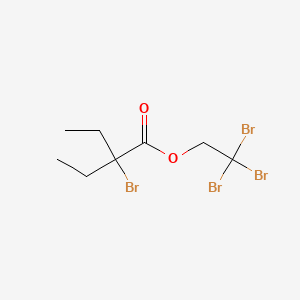

Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester

Description

Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is a highly brominated ester derivative of butyric acid. The compound comprises a 2-bromo-2-ethylbutyric acid moiety esterified with 2,2,2-tribromoethanol, resulting in a molecule with three bromine atoms in the ester group and one bromine in the acid chain. Applications may include specialized organic synthesis or intermediates in pharmaceuticals, though its high bromine content could limit biological uses due to toxicity concerns .

Properties

CAS No. |

63867-08-3 |

|---|---|

Molecular Formula |

C8H12Br4O2 |

Molecular Weight |

459.80 g/mol |

IUPAC Name |

2,2,2-tribromoethyl 2-bromo-2-ethylbutanoate |

InChI |

InChI=1S/C8H12Br4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3 |

InChI Key |

CUWZHNSIPTVXMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)OCC(Br)(Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound "Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester" can be conceptualized as an ester derived from a 2-bromo-2-ethyl substituted butyric acid and a 2,2,2-tribromoethyl alcohol moiety. The preparation generally involves two main stages:

- Selective bromination of the precursor alkanoic acid or its derivatives to introduce the bromine atoms at the desired positions.

- Esterification of the brominated acid with 2,2,2-tribromoethanol to form the ester.

Selective Bromination of Alkanoic Acid

A key step is the selective bromination of the alkanoic acid (e.g., butyric acid derivatives) to produce the 2-bromoalkanoic acid intermediate. According to patent WO2004052818A1, selective bromination is carried out in a controlled environment using a glass reactor equipped with mechanical stirring, nitrogen inerting, and temperature control systems to maintain low temperatures (between -10 °C and 150 °C depending on the step) to prevent side reactions and degradation.

- Bromine is introduced slowly into the reaction medium under nitrogen atmosphere.

- The reaction is often cooled using brine or similar cooling media to maintain temperatures between -10 °C and 5 °C.

- The process ensures a crude 2-bromoalkanoic acid product with purity greater than 98%, which is suitable for subsequent esterification without further purification.

The bromination reaction setup is designed to capture and neutralize released HCl and HBr gases using scrubbers containing sodium hydroxide and sodium sulfite solutions, minimizing environmental impact and improving safety.

Esterification Process

The esterification of the brominated acid with 2,2,2-tribromoethanol is conducted in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to facilitate the formation of the ester linkage.

Key parameters from the patent WO2004052818A1 include:

- Acid catalyst to 2-bromoalkanoic acid molar ratio: 0.001 to 0.05 (preferably 0.005 to 0.02).

- Reaction temperature: 60 °C to 150 °C (preferably 80 °C to 120 °C).

- Use of a Dean-Stark apparatus to continuously remove water formed during esterification, driving the equilibrium toward ester formation.

- The system includes reflux condensers and distillation columns (Oldershaw type) to recycle unreacted alcohol and maintain reaction efficiency.

- After completion, the reaction mixture is cooled, and the organic phase containing the ester is separated and purified by vacuum distillation to achieve purity greater than 99.5%.

This method minimizes the formation of alkyl bromide byproducts and aqueous waste, making it efficient and environmentally friendly.

Alternative Synthetic Routes and Intermediates

Patent US4322374A discusses the preparation of related halogenated compounds involving 2,4,4,4-tetrahalobutyric acid chlorides and their reaction with olefins to form 2-(2',2',2'-trihalogenoethyl)-4-halogenocyclobutan-1-ones, which can be rearranged or further reacted to yield various halogenated esters. While this patent focuses on cyclobutanone derivatives, the chemistry of halogenated butyric acid derivatives shares mechanistic similarities with the preparation of 2-bromo-2-ethyl butyric acid esters.

This route involves:

- Preparation of tetrahalogenobutyric acid chlorides by halogenation of suitable precursors.

- Reaction with olefins in the presence of organic bases.

- Rearrangement and further functionalization to produce halogenated esters.

These methods are more complex and may be used when specific halogenation patterns or ring structures are desired.

Data Tables Summarizing Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.

Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

Substitution: Formation of hydroxyl or amino derivatives.

Reduction: Formation of primary or secondary alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is used as a reagent in organic synthesis. Its brominated structure makes it a valuable intermediate for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It serves as a model compound to understand the interactions and toxicity of brominated esters.

Medicine

While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Brominated esters are investigated for their antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its brominated structure enhances the flame-retardant properties of materials.

Mechanism of Action

The mechanism of action of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, leading to the release of butyric acid and the corresponding alcohol.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with structurally related brominated esters and non-brominated butyrate prodrugs:

Reactivity and Functional Differences

- Bromination Impact: The target compound’s high bromine content enhances its electrophilicity, making it more reactive in nucleophilic substitutions compared to mono-brominated esters like ethyl or methyl 2-bromobutyrate. The 2,2,2-tribromoethyl group may also sterically hinder reactions .

- Lipophilicity: Increased bromination likely raises logP values, enhancing lipid solubility. This contrasts with non-brominated prodrugs like tributyrin, which rely on esterase-mediated hydrolysis for activity .

- Stability : Tribromoethyl esters may exhibit lower thermal and hydrolytic stability due to the electron-withdrawing effects of bromine, necessitating careful storage and handling.

Biological Activity

Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is a brominated ester compound with significant biological activity. Its unique structure, characterized by multiple bromine substituents and a butyric acid moiety, enhances its reactivity and potential applications in various fields, particularly in medicine and agriculture. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.

The molecular formula of this compound is , with a molecular weight of approximately 459.798 g/mol. The presence of multiple bromine atoms significantly influences its chemical reactivity and biological interactions. Brominated compounds like this one can undergo nucleophilic substitution reactions and hydrolysis under various conditions, which are essential for their biological activity.

Butyric acid derivatives are known for their role in modulating various biological processes:

- Histone Deacetylase Inhibition : Butyric acid and its derivatives inhibit histone deacetylases (HDACs), which are involved in gene expression regulation. Aberrant HDAC activity is linked to cancer development .

- Immunomodulatory Effects : These compounds stimulate immune responses by reducing microbial colonization in the intestines and suppressing inflammation. They also activate the cholinergic anti-inflammatory pathway .

- Metabolic Regulation : Butyric acid enhances metabolic processes in enterocytes, promoting intestinal health and nutrient absorption. It affects the growth of intestinal villi, thereby increasing the surface area for nutrient uptake .

1. Agricultural Use

Butyric acid derivatives are increasingly used as feed additives in animal husbandry. They improve gut health and growth rates in livestock by enhancing nutrient absorption and modulating gut microbiota .

2. Medical Applications

The compound's potential in treating various conditions is being explored:

- Cancer Therapy : Due to its HDAC inhibitory properties, it shows promise in cancer treatment strategies.

- Anti-inflammatory Applications : Its ability to suppress pro-inflammatory cytokines makes it a candidate for treating inflammatory bowel diseases (IBD) and other inflammatory conditions .

Case Study 1: Antimicrobial Resistance

A study highlighted the effectiveness of butyric acid derivatives as alternatives to traditional antimicrobials. They demonstrated significant antimicrobial activity against resistant strains of bacteria while promoting gut health without contributing to resistance development .

Case Study 2: Metabolic Disorders

Research indicated that sodium butyrate (a derivative) improved insulin sensitivity in diabetic models by enhancing glucose uptake in tissues. This suggests potential applications for metabolic syndrome management .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butyric Acid | C4H8O2 | Simple carboxylic acid |

| Sodium Butyrate | C4H7NaO2 | Higher solubility and bioavailability |

| Tributyrin | C12H22O6 | Exhibits antibacterial properties |

| This compound | C8H12Br4O2 | High degree of bromination enhances reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.